1,4-Diphenylisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66166-25-4 |
|---|---|
Molecular Formula |
C21H15N |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
1,4-diphenylisoquinoline |
InChI |
InChI=1S/C21H15N/c1-3-9-16(10-4-1)20-15-22-21(17-11-5-2-6-12-17)19-14-8-7-13-18(19)20/h1-15H |
InChI Key |
RSTSSFWLOYSYCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Diphenylisoquinoline and Its Analogs
Photocyclization and Photoannelation Strategies
Photochemical reactions offer a powerful tool for the construction of complex cyclic systems. These methods often proceed under mild conditions and can provide access to unique molecular architectures.
Photoannelation of 1-Methoxy-2-azadienes
A notable photochemical route to isoquinolines involves the photoannelation of 1-methoxy-2-azadienes in a neutral medium. unirioja.es Research has demonstrated that when the 1-methoxy-2-azadiene substrate contains a phenyl group at the 4-position, this group can participate in the cyclization process. unirioja.es
Specifically, the irradiation of 1-methoxy-1,3,4-triphenyl-2-aza-1,3-butadiene for 8 hours leads to the formation of 1,4-diphenylisoquinoline. unirioja.es The proposed mechanism involves a six π-electron photoannelation, forming a cyclic intermediate. This intermediate then undergoes a loss of methanol (B129727) to yield the aromatic isoquinoline (B145761) product. The elimination of methanol is considered more facile than the loss of molecular hydrogen, which is observed in related photocyclizations. unirioja.es
The reaction is typically carried out in a dilute solution (e.g., 10⁻³ M in hexane) and irradiated with a medium-pressure mercury lamp. unirioja.es This method highlights a unique pathway where the substituent at the 4-position of the azadiene dictates the cyclization outcome.
Table 1: Photoannelation of a 1-Methoxy-2-azadiene to Yield this compound
| Starting Material | Product | Irradiation Time (h) | Leaving Group |
| 1-Methoxy-1,3,4-triphenyl-2-aza-1,3-butadiene | This compound | 8 | Methanol |
Photocyclization of 2-Azadienes in Neutral Media
The photocyclization of 2-azadienes in a neutral medium represents a foundational method for isoquinoline synthesis. unirioja.es This reaction proceeds via a proposed six π-electron photoannelation process. Upon irradiation, the 2-azadiene undergoes an electrocyclic ring closure to form a cyclic intermediate. unirioja.es This intermediate subsequently aromatizes by losing a molecule of hydrogen under the photochemical conditions to afford the corresponding isoquinoline. unirioja.es
The procedure generally involves irradiating a dilute solution of the 2-azadiene in a solvent like hexane (B92381) under an inert atmosphere (argon) with a medium-pressure mercury lamp. unirioja.es The reaction is monitored until the starting material is completely consumed. This approach has been successfully applied to synthesize various substituted isoquinolines. unirioja.es
Transition Metal-Catalyzed Cyclization and Functionalization Reactions
Transition metal catalysis provides a versatile and efficient platform for synthesizing isoquinoline derivatives. These methods often feature high atom economy, functional group tolerance, and the ability to construct the heterocyclic core in a single step from readily available starting materials.
Ruthenium(II)-Catalyzed Reactions of Isocyanates with Diaryl Alkynes
An efficient and novel method for synthesizing highly substituted isoquinolines involves the Ruthenium(II)-catalyzed intermolecular oxidative annulation of benzyl (B1604629) isocyanates with diaryl alkynes. rsc.org This reaction proceeds in the presence of a copper-based oxidant and a carbonate base. rsc.org The methodology allows for the construction of the isoquinoline ring system in a single step. While this specific report focuses on a range of substituted isoquinolines, the general applicability of the method suggests its potential for synthesizing this compound from appropriate precursors. The reaction is typically conducted at elevated temperatures (120 °C) for a short duration (1 hour). rsc.org
Table 2: Representative Conditions for Ru(II)-Catalyzed Isoquinoline Synthesis
| Catalyst | Oxidant | Base | Temperature (°C) |
| Ru(II) complex | Cu(OTf)₂ | Cs₂CO₃ | 120 |
Rhodium-Catalyzed Direct C-H Functionalization of Arylhydrazines
A highly efficient synthesis of isoquinolines has been developed utilizing rhodium-catalyzed C-H activation of arylhydrazines and their subsequent coupling with internal alkynes. rsc.orgnih.gov This methodology is notable for using a simple hydrazine (B178648) moiety as a directing group and proceeding under mild conditions in the absence of an external metal co-oxidant. rsc.orgnih.gov The reaction involves a successive C-H bond activation and N-N bond cleavage. rsc.org By selecting phenylhydrazine (B124118) and diphenylacetylene (B1204595) as the starting materials, this method can be tailored to produce this compound and its analogs in moderate to excellent yields. rsc.org
Gold-Catalyzed Selective Bis-arylative Endo Cyclization of Acetylides
Gold catalysis has enabled a selective bis-arylative endo cyclization of gold acetylides, providing access to 3,4-diphenyl isoquinoline. nih.govresearchgate.net Although this method yields a different isomer, the underlying principle of arylative cyclization is highly relevant. The reaction mechanism is proposed to proceed through key vicinal diaurated alkene intermediates. nih.gov This synthetic approach demonstrates the utility of gold catalysis in complex cyclization reactions, extending the toolkit available for constructing polysubstituted isoquinoline frameworks. nih.govresearchgate.net
Cobalt(III)-Catalyzed C-H Activation Processes
High-valent cobalt catalysis has emerged as a powerful tool for the synthesis of isoquinolines through C-H activation and annulation. This approach typically involves the reaction of a benzimidate or a similar aromatic precursor, containing a directing group, with an alkyne. researchgate.net The Cp*Co(III) catalyst facilitates the C-H alkenylation and subsequent cyclization under relatively mild conditions. researchgate.net
The general mechanism commences with the coordination of the cobalt catalyst to the directing group of the aromatic substrate, followed by C-H metalation to form a cobaltacycle intermediate. The alkyne then inserts into the Co-C bond, leading to a seven-membered ring intermediate. Subsequent reductive elimination and aromatization yield the final isoquinoline product. This method is noted for its efficiency and tolerance of various functional groups on both the aromatic precursor and the alkyne, allowing for the synthesis of a wide array of substituted isoquinolines, including those with aryl groups at the 1 and 4 positions. researchgate.netmdpi.com For instance, the reaction of an appropriate benzimidate with diphenylacetylene, catalyzed by a Co(III) complex, can be employed to generate this compound.
Manganese(II)-Promoted Oxidative Annulation of Vinyl Isocyanides with Boronic Acids
An efficient and modular synthesis of multi-substituted isoquinolines has been developed utilizing a Manganese(II)-promoted oxidative radical cascade reaction. researchgate.net This methodology employs readily accessible vinyl isocyanides and boronic acids to construct the isoquinoline core. researchgate.net The process is initiated by the oxidation of Mn(II) to Mn(III) in the presence of oxygen. The Mn(III) species then engages in a single-electron oxidation with a boronic acid, such as phenylboronic acid, to generate a phenyl radical.
This radical subsequently adds to the isocyanide carbon of the vinyl isocyanide, forming an imidoyl radical intermediate. This intermediate undergoes a 5-exo-trig cyclization onto the adjacent aromatic ring, followed by an oxidation and deprotonation sequence to yield the final, aromatized isoquinoline product. The use of phenylboronic acid and an appropriately substituted vinyl isocyanide allows for the direct synthesis of this compound. This method is valued for its operational simplicity and broad substrate scope. researchgate.net
Below is a table summarizing the reaction conditions and yields for this manganese-promoted synthesis.
| Entry | Vinyl Isocyanide (1a) | Boronic Acid (2a) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1-(1-isocyanovinyl)-2-methylbenzene | Phenylboronic acid | Dioxane | 80 | 50 |
| 2 | 1-(1-isocyanovinyl)-2-methylbenzene | Phenylboronic acid | t-AmOH | 80 | 55 |
| 3 | 1-(1-isocyanovinyl)-2-methylbenzene | Phenylboronic acid | Toluene | 80 | 58 |
Data sourced from studies on Mn(II)/O2-promoted oxidative annulation reactions. researchgate.net
Cyclization Reactions of Precursor Molecules
Transformation of 1-Acyl-2-phenylaziridines
The transformation of activated aziridines presents a unique route to the isoquinoline skeleton. Specifically, 1-acyl-2-phenylaziridines can be converted into isoquinoline derivatives under the influence of condensing agents. st-andrews.ac.uk Research has shown that heating 1-benzoyl-2,3-diphenylaziridine with agents such as chlorophosphoric acid (HPO₂Cl₂) or phosphorus pentoxide in boiling xylene leads directly to the formation of this compound. st-andrews.ac.uk
The proposed mechanism involves the protonation of the acyl oxygen, which facilitates the cleavage of the aziridine (B145994) ring to form a carbocation intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction), followed by dehydration and aromatization to furnish the stable isoquinoline ring system. This reaction demonstrates a fascinating ring-expansion and cyclization cascade from a strained three-membered ring precursor. st-andrews.ac.uk
Base-Promoted Regiospecific Synthesis Approaches
A highly efficient, base-mediated, one-pot regiospecific synthesis has been developed for structurally diverse isoquinolines. This method utilizes easily prepared ortho-formyl-arylketones and aryl- or hetarylmethanamines as starting materials. nih.govmdpi.com The reaction proceeds through an initial condensation of the amine with the aldehyde group of the ortho-formyl-arylketone to form a Schiff base (imine) intermediate.
Under basic conditions, an intramolecular cyclization occurs, followed by a dehydration/aromatization step to yield the isoquinoline product. This approach offers high atom economy, operational simplicity, and a broad tolerance for various functional groups. nih.gov By selecting (2-formylphenyl)(phenyl)methanone and benzylamine (B48309) as reactants, this methodology can be tailored to produce this compound in a straightforward manner.
Sodium Hydride-Mediated Cyclizations of 2-(1-Arylethenyl)benzothioamides
A facile method for preparing 4-arylisoquinoline-1(2H)-thione derivatives involves the sodium hydride-mediated cyclization of N-substituted 2-(1-arylethenyl)benzothioamides. nih.govnih.gov These benzothioamide precursors are synthesized from the reaction of 2-(1-arylethenyl)phenyllithiums with isothiocyanates. nih.gov
The cyclization is achieved by treating the benzothioamide with sodium hydride in a suitable solvent. The base facilitates an intramolecular nucleophilic attack from the nitrogen atom onto the vinyl carbon, leading to a ring-closed intermediate which, upon protonation during workup, yields a 2-substituted 4-aryl-3,4-dihydroisoquinoline-1(2H)-thione. nih.gov When N-substituted 2-(1-aryl-2-methoxyethenyl)benzothioamides are used as precursors, the reaction directly affords the aromatized 2-substituted 4-arylisoquinoline-1(2H)-thiones. nih.gov This method provides a reliable route to the core isoquinoline structure functionalized with a thione group.
The table below presents examples of 4-phenylisoquinoline-1(2H)-thiones synthesized via this method.
| Starting Material | R Group | Product | Yield (%) |
| 2-(2-methoxy-1-phenylethenyl)-N-methylbenzothioamide | Me | 2-methyl-4-phenylisoquinoline-1(2H)-thione | 81 |
| N-ethyl-2-(2-methoxy-1-phenylethenyl)benzothioamide | Et | 2-ethyl-4-phenylisoquinoline-1(2H)-thione | 79 |
| N-allyl-2-(2-methoxy-1-phenylethenyl)benzothioamide | Allyl | 2-allyl-4-phenylisoquinoline-1(2H)-thione | 75 |
| 2-(2-methoxy-1-phenylethenyl)-N-phenylbenzothioamide | Ph | 2,4-diphenylisoquinoline-1(2H)-thione | 68 |
Data adapted from Kobayashi, K., & Ueyama, T. (2018). Synthesis of 4-Arylisoquinoline-1(2H)-thione Derivatives by Sodium Hydride-Mediated Cyclizations of 2-(1-Arylethenyl)benzothioamides. nih.gov
Selenocyclization Reactions for N-Oxide Derivatives
The synthesis of 4-(selanyl)isoquinoline-N-oxides, which are N-oxide derivatives of the isoquinoline scaffold, can be achieved through the selenocyclization of o-alkynyl benzaldehyde (B42025) oximes. researchgate.net This methodology utilizes benzeneseleninic acid derivatives as stable and easy-to-handle selenium reagents. researchgate.net The reaction is typically conducted under thermal conditions in a solvent like refluxing methanol, which allows for the in-situ generation of electrophilic selenium species. st-andrews.ac.uk
The process involves the electrophilic attack of the selenium species on the alkyne, triggering a cyclization cascade involving the oxime nitrogen. This forms the N-oxide isoquinoline ring with a selanyl (B1231334) group at the C4 position. The method is notable for proceeding without the need for an external oxidant and demonstrates excellent tolerance for a wide range of substrates, affording moderate to excellent yields of the selenium-decorated N-oxide isoquinolines. st-andrews.ac.ukresearchgate.net This protocol has been successfully scaled up, highlighting its practical utility. researchgate.net
The following table shows the yields for various synthesized 4-(selanyl)isoquinoline-N-oxides.
| o-Alkynyl Benzaldehyde Oxime | Benzeneseleninic Acid Derivative | Product | Yield (%) |
| 2-(phenylethynyl)benzaldehyde oxime | Benzeneseleninic acid | 1-phenyl-4-(phenylselanyl)isoquinoline 2-oxide | 96 |
| 2-(p-tolylethynyl)benzaldehyde oxime | Benzeneseleninic acid | 1-(p-tolyl)-4-(phenylselanyl)isoquinoline 2-oxide | 94 |
| 2-((4-methoxyphenyl)ethynyl)benzaldehyde oxime | Benzeneseleninic acid | 1-(4-methoxyphenyl)-4-(phenylselanyl)isoquinoline 2-oxide | 91 |
| 2-((4-fluorophenyl)ethynyl)benzaldehyde oxime | 4-chlorobenzeneseleninic acid | 1-(4-fluorophenyl)-4-((4-chlorophenyl)selanyl)isoquinoline 2-oxide | 88 |
| 2-(hex-1-yn-1-yl)benzaldehyde oxime | Benzeneseleninic acid | 1-butyl-4-(phenylselanyl)isoquinoline 2-oxide | 75 |
Data compiled from studies on selenocyclization reactions. st-andrews.ac.ukresearchgate.net
Synthesis via Alpha-Substituted 2-Bromo-beta-methoxystyrene Derivatives
A comprehensive search of the chemical literature provided no specific examples or methodologies for the synthesis of this compound commencing from alpha-substituted 2-bromo-beta-methoxystyrene derivatives. While transition metal-catalyzed cross-coupling reactions involving vinyl bromides are a cornerstone of modern organic synthesis and have been applied to the formation of various heterocyclic systems, their specific application to the construction of the this compound scaffold from this particular class of precursors is not documented.
General palladium-catalyzed methods, such as variants of the Heck or Suzuki reactions, could theoretically be envisioned to form one of the carbon-carbon bonds of the isoquinoline core or to introduce the phenyl substituents. However, a complete reaction pathway involving the cyclization to the isoquinoline ring system from an alpha-substituted 2-bromo-beta-methoxystyrene derivative to yield a 1,4-diphenyl substituted product has not been described. The lack of literature in this area prevents a detailed discussion of research findings or the compilation of relevant data tables for this synthetic approach.
Synthetic Approaches from Phenylglycine Derivatives
Similarly, an exhaustive literature search did not yield any established synthetic routes to this compound that employ phenylglycine or its derivatives as key starting materials. Phenylglycine is a valuable chiral building block in organic synthesis, often utilized for the preparation of various nitrogen-containing compounds, including some heterocyclic structures.
Classical isoquinoline syntheses, such as the Pictet-Spengler or Bischler-Napieralski reactions, typically start from phenethylamine (B48288) derivatives. While it is conceivable to derivatize phenylglycine to a suitable precursor for these reactions, this approach is not a direct or commonly reported strategy for the synthesis of 1,4-disubstituted isoquinolines. More contemporary methods involving intramolecular cyclization of amino acid derivatives have been explored for the synthesis of various heterocycles; however, no specific adaptations of these methods for the preparation of this compound from phenylglycine have been found. Consequently, there is no available data to construct a detailed overview of this synthetic methodology, including reaction conditions or yields.
Table of Compounds
As no specific synthetic reactions leading to this compound from the requested starting materials could be identified in the scientific literature, a table of related chemical compounds cannot be compiled in this context.
Chemical Reactivity and Transformations of the 1,4 Diphenylisoquinoline Scaffold
Electrophilic and Nucleophilic Substitution Patterns
The reactivity of 1,4-diphenylisoquinoline towards substitution reactions is governed by the inherent electronic properties of the isoquinoline (B145761) nucleus and the influence of the phenyl substituents. The isoquinoline ring system is comprised of a pyridine (B92270) ring (positions 1-4) fused to a benzene (B151609) ring (positions 5-8).
Electrophilic Aromatic Substitution (SEAr):
Electrophilic attack on the isoquinoline ring system is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the heterocyclic ring system. quimicaorganica.org Reactions typically require harsh conditions and proceed on the carbocyclic benzene ring, which is more electron-rich than the pyridine portion. quimicaorganica.org For the parent isoquinoline, electrophilic substitution, such as nitration and sulfonation, preferentially occurs at the C5 and C8 positions. quimicaorganica.org
In the case of this compound, the scenario is more complex. The phenyl groups themselves can undergo electrophilic substitution. The isoquinoline moiety acts as a deactivating, meta-directing substituent on the attached phenyl rings due to the electron-withdrawing effect of the nitrogen. Therefore, electrophilic attack (e.g., nitration, halogenation) on the phenyl rings at C1 and C4 would be expected to yield primarily meta-substituted products.
| Reaction Type | Reagents | Predicted Major Products on Phenyl Rings | Predicted Major Products on Isoquinoline Core |
| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitrophenyl)-4-phenylisoquinoline; 1-Phenyl-4-(3-nitrophenyl)isoquinoline | 1,4-Diphenyl-5-nitroisoquinoline; 1,4-Diphenyl-8-nitroisoquinoline |
| Halogenation | Br₂, FeBr₃ | 1-(3-Bromophenyl)-4-phenylisoquinoline; 1-Phenyl-4-(3-bromophenyl)isoquinoline | 5-Bromo-1,4-diphenylisoquinoline; 8-Bromo-1,4-diphenylisoquinoline |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Acetylphenyl)-4-phenylisoquinoline; 1-Phenyl-4-(3-acetylphenyl)isoquinoline | 5-Acetyl-1,4-diphenylisoquinoline; 8-Acetyl-1,4-diphenylisoquinoline |
Nucleophilic Aromatic Substitution (SNAr):
The pyridine ring of the isoquinoline nucleus is π-deficient and therefore susceptible to nucleophilic attack, particularly at the C1 position. quora.comquimicaorganica.org This is because the nitrogen atom can effectively stabilize the negative charge in the Meisenheimer-like intermediate. quimicaorganica.org In this compound, the C1 position is already substituted with a phenyl group, making a typical SNAr reaction involving the displacement of a leaving group (like a halide) at this position not directly applicable unless the phenyl group itself is modified to be a leaving group, which is synthetically challenging.
However, nucleophilic attack on the π-system is still a relevant concept. Strong nucleophiles, such as organolithium reagents, could potentially add to the C1 position, but this is sterically hindered by the existing phenyl group. If a good leaving group were present at C1, nucleophilic substitution would be facile. For isoquinolines bearing a leaving group (e.g., chlorine) at the C1 position, substitution by various nucleophiles proceeds readily. quimicaorganica.org
Derivatization and Functional Group Interconversions on the Isoquinoline and Phenyl Moieties
The this compound scaffold offers multiple sites for derivatization, allowing for the synthesis of a diverse library of compounds. Functionalization can be directed towards the appended phenyl rings or the isoquinoline nucleus itself.
Derivatization of the Phenyl Rings:
The two phenyl rings are amenable to standard electrophilic aromatic substitution reactions to introduce new functional groups. wikipedia.org As previously mentioned, the isoquinoline core acts as a deactivating group, directing incoming electrophiles to the meta-positions of the phenyl rings.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂).
Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) can install halogen atoms. mt.com
Sulfonation: Fuming sulfuric acid can be used to add a sulfonic acid group (-SO₃H).
Once these functional groups are in place, they can be converted into other functionalities through various interconversions.
Functional Group Interconversions:
| Initial Functional Group | Reagents and Conditions | Converted Functional Group |
| Nitro (-NO₂) | H₂, Pd/C or SnCl₂, HCl | Amino (-NH₂) |
| Bromo (-Br) | n-BuLi, then CO₂ | Carboxylic Acid (-COOH) |
| Bromo (-Br) | Arylboronic acid, Pd catalyst (Suzuki Coupling) | Aryl (-Ar) |
| Carboxylic Acid (-COOH) | SOCl₂, then R₂NH | Amide (-CONR₂) |
| Amino (-NH₂) | NaNO₂, HCl, then CuCN | Cyano (-CN) |
Derivatization of the Isoquinoline Nitrogen:
The lone pair of electrons on the isoquinoline nitrogen atom allows for specific derivatizations:
N-Oxide Formation: Reaction with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding this compound N-oxide. This modification alters the electronic properties of the ring system, making it more susceptible to certain substitution reactions.
Quaternization: Alkylation of the nitrogen with an alkyl halide (e.g., methyl iodide) produces a quaternary isoquinolinium salt. This significantly increases the electron-deficient character of the ring, activating it towards nucleophilic attack and reduction.
These derivatization strategies and functional group interconversions provide extensive possibilities for modifying the physicochemical and biological properties of the this compound scaffold.
Structural Elucidation and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For 1,4-diphenylisoquinoline, the ¹H NMR spectrum is expected to show distinct signals for the protons on the isoquinoline (B145761) core and the two phenyl rings.
The protons on the isoquinoline ring system, particularly those in the heterocyclic portion, would typically appear at different chemical shifts due to the influence of the nitrogen atom and the aromatic system. The protons of the two phenyl rings at positions 1 and 4 would also exhibit characteristic multiplets in the aromatic region of the spectrum. The integration of these signals would correspond to the number of protons in each unique environment. Coupling between adjacent protons (vicinal coupling) would result in the splitting of signals, providing valuable data on the connectivity of the protons within the aromatic systems.
Expected ¹H NMR Data for this compound (Note: The following is a representative table of expected chemical shifts (δ) based on analogous structures. Actual experimental values may vary.)
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Isoquinoline H-3 | 8.5 - 8.7 | Singlet (s) |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
The spectrum would show signals for the carbons of the isoquinoline core and the two phenyl substituents. The carbons attached to the nitrogen atom or located in electron-deficient regions of the aromatic system would resonate at a lower field (higher ppm values). Quaternary carbons (those not bonded to any hydrogen) would also be identifiable, often by their lower intensity compared to protonated carbons.
Expected ¹³C NMR Data for this compound (Note: The following is a representative table of expected chemical shifts (δ) based on analogous structures. Actual experimental values may vary.)
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Isoquinoline C-1 | 155 - 160 |
| Isoquinoline C-3 | 145 - 150 |
| Isoquinoline C-4 | 140 - 145 |
Advanced, multi-dimensional NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals and for providing insights into the three-dimensional structure of this compound. ipb.pt Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H connectivities, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular structure.
Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the spatial proximity of protons. mdpi.com This is particularly useful for understanding the preferred conformation of the phenyl rings relative to the isoquinoline plane. The observation of NOE signals between protons on one of the phenyl rings and protons on the isoquinoline core would provide direct evidence for their through-space interaction and help define the molecule's conformational preferences in solution. copernicus.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. nih.govresearchgate.net For this compound (C₂₁H₁₅N), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. rsc.org This high level of accuracy is invaluable for confirming the identity of a synthesized compound. beilstein-journals.org The fragmentation pattern observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner upon ionization. scielo.br
Expected HRMS Data for this compound
| Ion | Calculated m/z |
|---|
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. uni-siegen.de These techniques are complementary and are particularly useful for identifying the functional groups present in a molecule. nih.gov
In the case of this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-H stretching and bending vibrations of the aromatic rings. irphouse.com The C=C and C=N stretching vibrations within the isoquinoline ring system would also give rise to distinct signals. nih.gov While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa Therefore, using both techniques provides a more complete picture of the molecule's vibrational properties.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and molecular vibrations within a sample. irphouse.com When a sample is exposed to infrared radiation, molecules absorb energy at specific frequencies corresponding to their vibrational modes, such as stretching and bending of chemical bonds. libretexts.org This absorption pattern creates a unique spectral "fingerprint" of the compound.
For this compound, the FTIR spectrum is characterized by a combination of vibrational modes originating from the isoquinoline core and the two phenyl substituents. Analysis of the parent isoquinoline molecule reveals characteristic C-H stretching vibrations for the aromatic and heteroaromatic structure in the 3000–3100 cm⁻¹ region. irphouse.com Skeletal C-C stretching vibrations of the fused benzene (B151609) ring system are typically observed between 1590 and 1124 cm⁻¹. irphouse.com
The presence of the two phenyl groups introduces additional characteristic bands. Aromatic C-H stretching absorptions are expected between 3030-3100 cm⁻¹. libretexts.org The substitution pattern on these rings can be inferred from the strong C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region. libretexts.orgspectroscopyonline.com Specifically, monosubstituted benzene rings, as is the case for the phenyl group at the 1-position, typically show strong bands between 770 and 710 cm⁻¹. spectroscopyonline.com The C-C bond stretching within the phenyl rings contributes to a series of absorptions between 1450 and 1600 cm⁻¹. libretexts.org
Table 1: Expected Characteristic FTIR Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Origin | Intensity |
|---|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (Isoquinoline and Phenyl Rings) | Medium to Weak |
| 1630 - 1600 | C=N Stretch | Isoquinoline Ring | Medium |
| 1600 - 1450 | C=C Stretch | Aromatic Ring Skeletal Vibrations | Medium to Strong |
| 900 - 650 | C-H Out-of-Plane Bend | Aromatic Rings | Strong |
This table presents expected vibrational frequencies based on the analysis of isoquinoline and substituted benzene compounds.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that detects inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing detailed information about the molecular structure and lattice vibrations of a material. spectroscopyonline.commdpi.com
The Raman spectrum of an arylisoquinoline, such as this compound, is dominated by prominent bands corresponding to the ν(C=C) stretching modes of the isoquinoline ring system. nih.govrsc.org Further differentiation of the structure can be achieved using deep-UV resonance Raman spectroscopy, which selectively enhances vibrations associated with different parts of the molecule depending on the excitation wavelength (λexc). nih.govrsc.org
Research on similar arylisoquinolines has shown that:
With a λexc of 257 nm, strong ν(C=C) vibrations from the benzo part of the isoquinoline ring are dominant in the 1685–1585 cm⁻¹ range. nih.govrsc.org
Using a λexc of 244 nm, Raman signals between 1430 and 1350 cm⁻¹ are enhanced and can be assigned to the ν(C=C) stretching of the pyridino system within the isoquinoline core. nih.govrsc.org
Bands in the 1250–1210 cm⁻¹ region are often assigned to a combination of ν(C=C) stretching and δ(HCC) deformation vibrations of the attached aryl groups. nih.govrsc.org
These selective enhancements allow for a detailed probing of the molecular structure and can be used to differentiate between structurally similar compounds. nih.gov
Table 2: Key Raman Bands for Arylisoquinoline Structures
| Wavenumber (cm⁻¹) | Assignment | Selectively Enhanced by λexc |
|---|---|---|
| 1685 - 1585 | ν(C=C) of Isoquinoline (benzo part) | 257 nm |
| 1430 - 1350 | ν(C=C) of Isoquinoline (pyridino part) | 244 nm |
| 1250 - 1210 | ν(C=C) stretching and δ(HCC) deformation | Non-resonant / Deep-UV |
Data derived from studies on various arylisoquinolines. nih.govrsc.org
X-ray Diffraction (XRD) and Crystallography
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. creative-biostructure.comcarleton.edu By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group. fiveable.me This information allows for the complete elucidation of the molecular structure, including exact bond lengths, bond angles, and intermolecular interactions in the solid state. creative-biostructure.comuwaterloo.ca
A search of public crystallographic databases did not yield a specific crystal structure determination for this compound. However, analysis of a closely related compound, such as a substituted phenylisoquinoline derivative, illustrates the type of data obtained from an SC-XRD experiment. This data is crucial for understanding the molecule's conformation and packing in the crystal lattice.
Table 3: Illustrative Crystallographic Data for a Phenyl-Substituted Isoquinoline Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2441 (17) |
| b (Å) | 17.559 (3) |
| c (Å) | 13.248 (3) |
| α (°) | 90 |
| β (°) | 115.082 (2) |
| γ (°) | 90 |
| Volume (ų) | 2369.0 (8) |
| Z (molecules/unit cell) | 4 |
Disclaimer: The data in this table is for an illustrative example of a related compound, 3-Phenyl-1-[2-(3-phenylisoquinolin-1-yl)diselanyl]isoquinoline, and does not represent this compound.
Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS)
WAXS and SAXS are scattering techniques that provide structural information about materials on different length scales. diamond.ac.uk
Wide-Angle X-ray Scattering (WAXS) probes structures at the atomic and molecular level (sub-nanometer). libretexts.org For a sample of this compound, WAXS would be used to determine its degree of crystallinity. A highly crystalline sample would produce sharp Bragg peaks in the diffraction pattern, while an amorphous or poorly ordered sample would result in broad, diffuse halos. libretexts.org The positions of the peaks relate to the d-spacing, or the distance between planes of atoms in the crystal lattice, providing information on the short-range molecular packing. xenocs.com
Small-Angle X-ray Scattering (SAXS) , in contrast, provides information on larger-scale structures, typically in the range of 1 to hundreds of nanometers. xenocs.com While less common for the analysis of small, pure molecular crystals, SAXS would be an invaluable tool if this compound were formulated into larger structures. For example, it could be used to determine the size, shape, and distribution of nanoparticles, or to characterize the structure of self-assembled systems, colloids, or polymer composites containing the compound. diamond.ac.uk
Together, these techniques offer a comprehensive view of the material's structure, from atomic arrangement (WAXS) to nanoscale morphology (SAXS). nih.gov
Elemental and Surface Compositional Analysis Techniques
Energy-Dispersive X-ray Spectroscopy (EDS)
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is typically performed in conjunction with a scanning electron microscope (SEM) or transmission electron microscope (TEM). myscope.training The technique works by bombarding the sample with a high-energy electron beam, which excites electrons in the sample's atoms and causes them to be ejected from their inner shells. When electrons from higher energy shells drop down to fill these vacancies, they emit X-rays with energies that are characteristic of each specific element. wikipedia.orglibretexts.org
An EDS analysis of a pure sample of this compound would be used to confirm its elemental composition. The resulting spectrum would show distinct peaks corresponding to the characteristic X-ray emission energies of Carbon (C) and Nitrogen (N), the constituent elements of the molecule. The technique is also highly effective for detecting the presence of any inorganic impurities or contaminants in the sample, as elements from across the periodic table (typically from Carbon upwards) can be identified. particletechlabs.com While EDS does not provide information about chemical bonding, it is a rapid and powerful tool for verifying elemental purity and composition. muanalysis.com
Table 4: Expected Elements and Characteristic X-ray Lines for EDS Analysis of this compound
| Element | Atomic Number (Z) | Expected X-ray Line | Energy (keV) |
|---|---|---|---|
| Carbon | 6 | Kα | 0.277 |
| Nitrogen | 7 | Kα | 0.392 |
The presence of other elemental peaks would indicate impurities in the sample.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition and chemical states of the atoms within the top 1-10 nanometers of a material's surface. wikipedia.org This method is based on the photoelectric effect, where X-ray irradiation of a sample causes the emission of core-level electrons. wikipedia.org The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. The binding energy is characteristic of the element and its chemical environment, providing valuable insights into the molecular structure. researchgate.net
For this compound, XPS analysis is instrumental in confirming the presence and chemical states of its constituent elements, primarily carbon and nitrogen. The high-resolution spectra for the C1s and N1s core levels provide detailed information about the different bonding environments of these atoms within the molecule.
Carbon (C1s) Spectrum
The C1s spectrum of this compound is expected to be complex, arising from the various types of carbon atoms present in the isoquinoline core and the two phenyl substituents. The spectrum can be deconvoluted into multiple peaks, each corresponding to a distinct chemical environment.
C-C/C-H Bonds: The majority of carbon atoms are within the aromatic phenyl and isoquinoline rings, participating in C-C and C-H bonds. These carbons typically exhibit binding energies in the range of 284.6 to 285.0 eV, which is a standard reference for adventitious carbon. nih.gov
C-N Bonds: The carbon atoms directly bonded to the nitrogen atom in the isoquinoline ring (at the C1 and C3 positions) are expected to show a chemical shift to a higher binding energy. This shift is due to the electron-withdrawing nature of the nitrogen atom, which deshields the carbon nucleus. The binding energy for these carbons is typically found in the range of 285.9 to 286.7 eV. nih.govmsu.ru The carbon atoms adjacent to the nitrogen-bonded carbons may also experience a slight shift to higher binding energies. cnr.it
Nitrogen (N1s) Spectrum
The N1s spectrum provides a clear signature for the nitrogen atom within the isoquinoline ring. For this compound, a single peak is anticipated in the N1s region, corresponding to the pyridinic nitrogen.
Pyridinic Nitrogen: The nitrogen atom in the isoquinoline core is in a pyridine-like environment. The binding energy for pyridinic nitrogen in N-heterocyclic aromatic compounds typically falls in the range of 398.3 to 400.5 eV. aip.orgchemrxiv.org For quinoline (B57606), a parent structure, the N1s peak has been observed at approximately 403.73 eV for the pyridinic nitrogen. cnr.it The presence of the two phenyl groups may slightly alter the electronic environment and thus the exact binding energy.
The expected binding energies for the different atomic environments in this compound are summarized in the interactive table below.
| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) |
| Carbon | C1s | Aromatic C-C, C-H (Phenyl, Isoquinoline) | 284.6 - 285.0 |
| Carbon | C1s | Aromatic C-N (Isoquinoline) | 285.9 - 286.7 |
| Nitrogen | N1s | Pyridinic N (Isoquinoline) | 398.3 - 403.8 |
This table presents generalized binding energy ranges based on data from structurally similar compounds. Actual experimental values may vary depending on the specific instrument and sample conditions.
The quantitative analysis of the peak areas in the XPS spectra can also be used to confirm the elemental composition of this compound, which has a theoretical carbon-to-nitrogen atomic ratio of 21:1.
Computational and Theoretical Investigations
Electronic Structure Calculations and Molecular Orbital Theory
The electronic structure of 1,4-diphenylisoquinoline, a polyaromatic nitrogen heterocycle, governs its chemical behavior and physical properties. Electronic structure calculations, particularly those employing Density Functional Theory (DFT) and Molecular Orbital (MO) theory, are fundamental to understanding this compound.
MO theory describes the electrons in a molecule as occupying a set of molecular orbitals that extend over the entire molecule. bccampus.ca These orbitals arise from the combination of atomic orbitals. For a molecule like this compound, the π-system is of particular interest. The isoquinoline (B145761) core and the two phenyl rings contribute a significant number of p-orbitals that combine to form a delocalized π-electron system. libretexts.org
Key aspects investigated through these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitation properties.
Electron Density Distribution: Calculations can map the electron density, revealing which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). In heterocycles like isoquinoline, the nitrogen atom introduces polarity and influences the electron distribution across the ring system. libretexts.org
Aromaticity: The delocalized π-system of the isoquinoline core and phenyl rings confers aromatic stability. Computational methods can quantify this aromaticity, confirming the planarity and stability associated with its electronic configuration. libretexts.org
| Computational Method | Information Gained for this compound |
|---|---|
| Molecular Orbital (MO) Theory | Describes delocalized π-electron system, predicts HOMO-LUMO energies, and explains electronic transitions. bccampus.ca |
| Density Functional Theory (DFT) | Calculates electron density, determines molecular geometry, and predicts reaction pathways and energies. mdpi.com |
Elucidation of Reaction Mechanisms through Computational Chemistry
Computational chemistry is an indispensable tool for investigating the detailed mechanisms of chemical reactions. mdpi.com For this compound, theoretical studies can be used to explore its synthesis and reactivity. By modeling the interaction of reactants, intermediates, and products, a complete picture of the reaction pathway can be developed.
The process of elucidating a reaction mechanism computationally typically involves several key steps:
Locating Stationary Points: The geometries of reactants, products, and any intermediates are optimized to find their lowest energy structures on the potential energy surface.
Transition State (TS) Searching: The transition state, which is the highest energy point along the reaction coordinate, is located. The structure of the TS provides insight into the bond-forming and bond-breaking processes.
Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly connects the reactants and products (or intermediates).
For example, in studying the synthesis of substituted isoquinolines, DFT calculations can help determine whether a reaction proceeds through a concerted or stepwise mechanism, and can explain the observed regioselectivity and stereoselectivity. harvard.edursc.org Such studies provide a detailed, atomistic understanding that complements experimental observations. mdpi.com
| Step in Mechanistic Study | Objective | Computational Tool |
|---|---|---|
| Geometry Optimization | Find the lowest energy structure of reactants, products, and intermediates. | DFT, Ab initio methods |
| Transition State Search | Locate the highest energy point on the reaction pathway. | Synchronous Transit-Guided Quasi-Newton (STQN) |
| Frequency Calculation | Characterize stationary points (minima vs. saddle points) and calculate zero-point vibrational energies. | DFT, Ab initio methods |
| Intrinsic Reaction Coordinate (IRC) | Confirm the connection between the transition state and the corresponding minima. | IRC calculations |
Conformational Analysis and Molecular Modeling Studies
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. nobelprize.org For this compound, the primary focus of conformational analysis is the orientation of the two phenyl rings relative to the planar isoquinoline core.
The two phenyl groups at positions 1 and 4 are not fixed in space; they can rotate around the single bonds connecting them to the isoquinoline ring. However, these rotations are not entirely free due to steric hindrance between the phenyl rings and adjacent atoms. Molecular modeling techniques, such as molecular mechanics and quantum chemical calculations, are used to determine the preferred conformations. nih.gov
Key goals of these studies include:
Identifying Low-Energy Conformers: The calculations aim to find the rotational angles (dihedral angles) of the phenyl rings that result in the most stable, lowest-energy structures. This often involves a balance between maximizing π-system conjugation (which favors planarity) and minimizing steric repulsion (which favors a twisted arrangement).
Determining Rotational Barriers: Computational methods can calculate the energy required to rotate the phenyl rings from one conformation to another. High rotational barriers indicate that the molecule is relatively rigid, while low barriers suggest conformational flexibility.
Understanding Structure-Property Relationships: The three-dimensional shape of a molecule is critical to its biological activity and physical properties. nih.gov Conformational analysis helps to define this shape, which is essential for applications like drug design, where the molecule's geometry must be complementary to a biological target. nih.govnih.gov
Studies on structurally similar compounds like 2,4-diphenylquinoline (B373748) have shown that the orientation of the phenyl substituents significantly impacts the molecule's properties. researchgate.net For this compound, computational modeling would similarly explore the torsional angles to predict the most stable arrangement of the phenyl groups.
Advanced Applications of 1,4 Diphenylisoquinoline and Its Derivatives in Chemical Sciences
Catalytic Applications
The isoquinoline (B145761) scaffold is a significant pharmacophore and a privileged structure in medicinal chemistry. Beyond its biological importance, the quinoline (B57606) and isoquinoline core is also utilized in the realm of organometallic catalysis. nih.gov
Role as Ligands in Organometallic Catalysis
The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it a potential coordination site for transition metals. This allows isoquinoline derivatives to function as ligands in organometallic complexes, which are central to many catalytic transformations. The electronic properties and steric bulk of the substituents on the isoquinoline ring can modulate the properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. While the broader quinoline class is widely used as ligands in organometallic catalysis, the specific application of 1,4-diphenylisoquinoline as a ligand is an area of specialized research. nih.govnih.gov The presence of the two phenyl groups at the 1 and 4 positions introduces significant steric hindrance and alters the electronic environment of the nitrogen atom, which could lead to unique reactivity and selectivity profiles in catalytic applications.
Exploration in Specific Organic Transformation Catalysis
The development of new synthetic methodologies for the construction and functionalization of the isoquinoline core often involves transition metal catalysis. These methods are crucial for accessing a diverse range of substituted isoquinolines for various applications.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.orgwikipedia.org This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and functional materials. wikipedia.orgorganic-chemistry.org While there is extensive research on the synthesis of functionalized isoquinolines, the direct application of this compound as a ligand or catalyst in Suzuki-Miyaura reactions is not extensively documented in broad surveys of the reaction. nih.gov The development of efficient catalytic systems for the Suzuki-Miyaura coupling often involves the design of sophisticated phosphine (B1218219) or N-heterocyclic carbene ligands to stabilize the palladium catalyst. libretexts.org
Heck Reaction: The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, facilitates the reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction has found widespread use in organic synthesis. nih.govlibretexts.org Similar to the Suzuki-Miyaura coupling, the performance of the Heck reaction is highly dependent on the nature of the catalyst and ligands. organic-chemistry.org The isoquinoline moiety itself can be a substrate for Heck-type reactions, allowing for the introduction of various substituents onto the heterocyclic core.
C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocycles like isoquinoline. nih.gov This strategy allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at positions that are otherwise difficult to access. youtube.com For instance, palladium-catalyzed C-H activation has been employed for the regioselective annulation of N-methoxybenzamides to construct isoquinolinone derivatives. mdpi.com The synthesis of 1,4-disubstituted isoquinoline derivatives can be achieved through a one-step process involving nucleophilic addition at the 1-position followed by an electrophilic trapping at the 4-position. researchgate.net The ability to selectively functionalize the isoquinoline core through C-H activation opens up avenues for creating novel derivatives with potential applications in catalysis and materials science. nih.gov
Material Science Applications
The rigid, planar, and aromatic nature of the isoquinoline scaffold, combined with the potential for extensive π-conjugation through its phenyl substituents, makes this compound and its derivatives attractive candidates for applications in material science.
Integration into Advanced Functional Materials
The unique photophysical and electronic properties of isoquinoline derivatives can be harnessed for the development of advanced functional materials. The extended π-system of this compound suggests potential for applications in areas such as organic electronics and photonics. The incorporation of such molecules into larger polymeric or supramolecular architectures can lead to materials with tailored optical and electronic properties.
Potential in Organic Electronic Materials
Organic electronic materials are at the forefront of next-generation display and lighting technologies. mbraunchina.comyoutube.com Organic Light Emitting Diodes (OLEDs) are solid-state devices that utilize thin films of organic molecules to generate light. youtube.comsigmaaldrich.com The efficiency and color of the emitted light are dependent on the molecular structure of the organic materials used in the emissive and charge-transport layers. ossila.com
Phenylquinoline derivatives have been investigated as efficient interfacial layer materials in high-performance organic electronic devices. The electronic properties of these molecules, such as their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, are crucial for their function in these devices. The table below summarizes the key electronic properties of some diphenylquinoline derivatives that are structurally related to this compound.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| PTDPQ | -5.0 | -2.4 | 2.6 |
| CzDPQ | -5.6 | -2.5 | 3.1 |
| FluDPQ | -5.9 | -2.8 | 3.1 |
Ligand Design for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. sigmaaldrich.combohrium.com The ability to tune the structure and functionality of MOFs by judiciously selecting the metal nodes and organic linkers has led to their application in gas storage, separation, and catalysis. nih.govchemrxiv.org
The nitrogen-containing heterocyclic core of isoquinoline, along with potential functional groups on the phenyl rings, makes this compound a candidate for use as a ligand in the synthesis of MOFs. The rigid structure of the molecule could lead to the formation of robust frameworks with well-defined porosity. The design of MOFs for specific applications often relies on the careful selection of organic linkers with appropriate geometry and chemical functionality. researchgate.net While the direct use of this compound as a primary building block in widely reported MOFs is not yet a major trend, its structural motifs are of interest in the broader context of designing functional porous materials.
Research Uncovers Limited Application of this compound in Polymeric Material Systems
Extensive research into the applications of the chemical compound this compound and its derivatives has revealed a notable scarcity of documented contributions to the field of polymeric material systems. Despite the diverse functionalities of isoquinoline compounds in other areas of chemical sciences, their integration into polymer backbones or as functional additives in polymeric matrices appears to be a largely unexplored or unreported area of research.
Initial investigations into scientific databases and scholarly articles for the synthesis and properties of polymers incorporating the this compound moiety did not yield significant findings. Standard polymerization techniques and the development of high-performance polymers, such as polyimides, often rely on a variety of monomers to achieve desired thermal, mechanical, and optical properties. However, this compound does not appear to be a commonly utilized building block in these systems.
Further targeted searches for research detailing the use of this compound derivatives in the creation of novel polymeric materials also proved fruitless. While the synthesis of this compound itself is well-documented, its subsequent application as a monomer or modifier in polymer chemistry is not substantially reported in the available scientific literature.
This lack of data suggests that the potential benefits of incorporating the rigid, aromatic structure of this compound into polymer chains have not been extensively investigated. Consequently, there is no established body of research to draw upon to detail its contributions to the thermal stability, mechanical strength, or specific functionalities of polymeric material systems. Researchers in the field of polymer chemistry may find this to be an area ripe for future exploration, but as it stands, the role of this compound in this domain remains undefined.
Q & A
Q. What are the common synthetic routes for 1,4-Diphenylisoquinoline, and how can reaction efficiency be optimized?
Answer: this compound is typically synthesized via condensation reactions between substituted aniline derivatives and benzaldehyde analogs, followed by cyclization. For optimization, employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and purity assessment .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
Answer:
- Spectroscopy: Use - and -NMR to confirm aromatic proton environments and substituent positions. IR spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm) .
- Chromatography: High-performance liquid chromatography (HPLC) with a C18 column and UV detection (237 nm) can assess purity. Optimize mobile phases (e.g., acetonitrile-buffered water) for resolution .
Q. What are the known biological targets or pathways influenced by this compound derivatives?
Answer: Derivatives exhibit activity against cancer (via kinase inhibition), bacterial infections (DNA gyrase disruption), and parasitic diseases (hemozoin formation interference). Biological activity is modulated by substituents at the 4-position of the quinoline ring, which alter lipophilicity and target binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound analogs?
Answer:
- Systematic Substitution: Introduce electron-withdrawing/donating groups (e.g., Cl, OCH) at strategic positions to evaluate effects on potency and selectivity.
- Computational Modeling: Use molecular docking (e.g., AutoDock) to predict binding affinities to targets like topoisomerase II or β-amyloid proteins .
- In Vivo Validation: Prioritize analogs with low cytotoxicity (IC > 10 μM in HEK-293 cells) for pharmacokinetic studies .
Q. What strategies are recommended for resolving contradictory data in the biological activity of this compound derivatives across studies?
Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, incubation time) to minimize variability .
- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., correlation between logP values and antimicrobial efficacy) .
- Mechanistic Studies: Use knockout models or siRNA to confirm target specificity if conflicting results arise .
Q. How should researchers design experiments to assess the environmental impact or biodegradation of this compound?
Answer:
- OECD Guidelines: Conduct Ready Biodegradability Tests (OECD 301) to evaluate mineralization in aqueous systems.
- Ecotoxicology: Use Daphnia magna acute toxicity assays (OECD 202) if preliminary data indicate mobility in soil or water .
- Analytical Methods: Employ LC-MS/MS to quantify trace residues in environmental matrices .
Methodological Notes
- Research Design: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define hypotheses (e.g., "Does 4-Cl substitution enhance anticancer activity compared to 4-OCH?") .
- Data Interpretation: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
